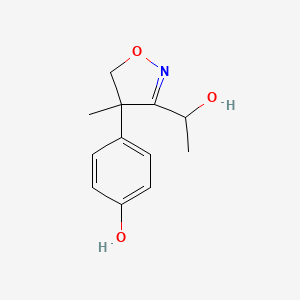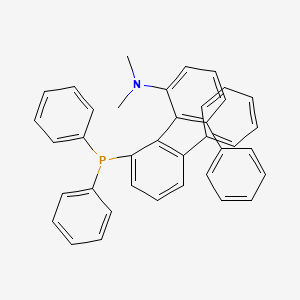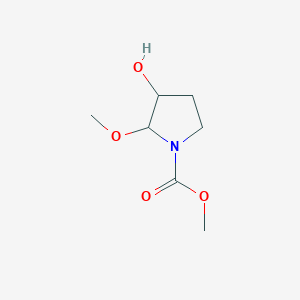
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is a heterocyclic organic compound that features both pyrrole and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole typically involves the reaction of 1H-imidazole with a suitable pyrrole derivative. One common method is the alkylation of 1H-imidazole with 3-(2,5-dihydro-1H-pyrrol-1-yl)propyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
化学反应分析
Types of Reactions
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imidazole and pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or NaOH.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid and pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole and pyrrole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole and pyrrole derivatives.
科学研究应用
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- **1-(2,5-Dihydro-1H-pyrrol-1-yl)-3-(1H-imidazol-1-yl)propane
- **2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl-1H-imidazole
- **3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl-1H-imidazole
Uniqueness
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets. Its combination of pyrrole and imidazole rings provides a versatile scaffold for further functionalization and application in various fields.
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
5-[3-(2,5-dihydropyrrol-1-yl)propyl]-1H-imidazole |
InChI |
InChI=1S/C10H15N3/c1-2-6-13(5-1)7-3-4-10-8-11-9-12-10/h1-2,8-9H,3-7H2,(H,11,12) |
InChI 键 |
FBFLKSDTDKIJPT-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCN1CCCC2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

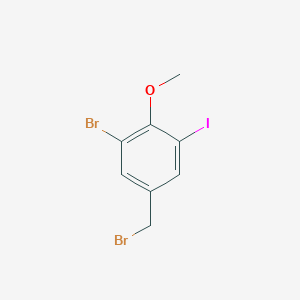
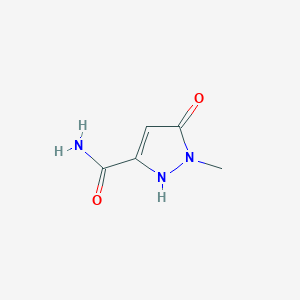
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)


![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
